molecular formula C12H12ClN3O B1468888 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol CAS No. 1492628-35-9

2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol

Cat. No.: B1468888
CAS No.: 1492628-35-9
M. Wt: 249.69 g/mol
InChI Key: KUKKCJOILAIKPW-UHFFFAOYSA-N
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Description

2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol, also known as 2-chloropyrazine, is an organic compound with a molecular formula of C9H10ClN3O. It belongs to the class of pyrazine compounds, which are a group of heterocyclic compounds containing two nitrogen atoms in a five-membered ring. 2-chloropyrazine has been extensively studied for its various applications, including as a pharmaceutical, agricultural, and industrial chemical.

Scientific Research Applications

Synthesis and Biological Properties

A key area of research involving 2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol and its derivatives is in the synthesis of compounds with potential biological activities. For instance, a study highlighted the synthesis of amino alcohols that possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties, indicating the potential of these compounds in pharmaceutical applications (Геворгян et al., 2017).

Antitumor Activity

Another significant application is in the development of antitumor agents. A particular study synthesized tertiary aminoalkanol hydrochlorides, testing them for antitumor activity. This research suggests the potential of these compounds in cancer treatment, highlighting the versatility of this compound derivatives in medicinal chemistry (Isakhanyan et al., 2016).

Crystal Structure and Pharmacological Action

Research on the crystal structures of related compounds has provided insights into their molecular geometry and potential pharmacological action. One study detailed the structural analysis of aroxyalkylaminoalcohol derivatives, revealing how protonation affects molecular conformation and the implications for their pharmacological properties (Nitek et al., 2022).

Antimicrobial and Analgesic Activities

The synthesis of novel derivatives and their evaluation for antimicrobial and analgesic activities also represent a significant area of research. A particular study synthesized 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, finding that these compounds exhibited moderate to significant activities, suggesting their potential use in treating microbial infections and as pain relievers (Ahmad et al., 2011).

Properties

IUPAC Name

2-[(3-chloropyrazin-2-yl)amino]-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-11-12(15-7-6-14-11)16-10(8-17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKKCJOILAIKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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